molecular formula C17H14BrN3O2 B11554886 N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide

N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide

Cat. No.: B11554886
M. Wt: 372.2 g/mol
InChI Key: XBXJCEIKXQXOAB-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a brominated indole core and a benzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide typically involves multiple steps. One common method includes the bromination of an indole derivative followed by the formation of a hydrazone linkage with a benzohydrazide compound. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide, and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide is unique due to its specific brominated indole structure and the presence of a benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-4-methylbenzamide

InChI

InChI=1S/C17H14BrN3O2/c1-9-3-5-11(6-4-9)16(22)21-20-15-13-8-12(18)7-10(2)14(13)19-17(15)23/h3-8,19,23H,1-2H3

InChI Key

XBXJCEIKXQXOAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3C)Br)O

Origin of Product

United States

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